Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-4,10,13H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLHSRWBNAKIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction remains a foundational method for constructing the tetrahydroisoquinoline core. For methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, this approach typically involves:
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Starting materials : Phenethylamine derivatives and α-keto esters.
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Acid catalysis : Concentrated HCl or HBr in methanol/ethanol at 60–80°C for 12–24 hours.
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Key step : Cyclization of the imine intermediate formed between the amine and carbonyl groups.
A modified protocol from EP0636612A1 demonstrates the use of paraformaldehyde and sulfuric acid to facilitate cyclization of phenylalanine derivatives, achieving yields of 68–72%. Critical parameters include stoichiometric control of formaldehyde (1.2–1.5 equiv) and reaction temperatures maintained at 70°C to minimize side-product formation.
Bischler-Napieralski Reaction
This method enables the construction of the isoquinoline skeleton via cyclodehydration:
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Substrates : N-acyl phenethylamines (e.g., methyl 3-(2-(benzylamino)ethyl)benzoate).
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Reagents : POCl₃, PCl₅, or PPA (polyphosphoric acid) at 100–120°C.
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Post-cyclization reduction : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ to saturate the C1–C2 bond.
Recent optimizations from Journal of Organic Chemistry show that microwave-assisted Bischler-Napieralski reactions reduce reaction times from 12 hours to 45 minutes while improving yields to 85%.
Targeted Synthesis of this compound
Nitration/Reduction Sequence
A two-step protocol for introducing the 6-amino group:
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Nitration : Treat methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate with HNO₃/H₂SO₄ at 0–5°C, yielding the 6-nitro derivative (87–92% purity).
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Reduction : Catalytic hydrogenation (H₂/Pd-C in methanol) or SnCl₂/HCl to convert nitro to amino groups.
Table 1 : Comparative Analysis of Reduction Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂/Pd-C (10% w/w) | 25°C, 50 psi, 6 hr | 94 | 99.2 |
| SnCl₂·2H₂O (2.5 eq) | HCl (conc.), 0°C, 2 hr | 88 | 97.5 |
Directed Ortho-Metalation (DoM)
A regioselective approach employing:
Multi-Step Synthesis from Arylalanine Derivatives
A patent-protected route (EP0636612A1) outlines:
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Condensation : React methyl 3-(3,4-dimethoxyphenyl)alanine with paraformaldehyde in H₂SO₄ at 70°C for 12 hours.
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Demethylation : BBr₃ in CH₂Cl₂ (−20°C, 2 hr) to remove methoxy groups.
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Esterification : Diazomethane/MeOH to protect the carboxylic acid.
Critical process parameters :
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Formaldehyde equivalents: 1.3–1.5× (prevents over-alkylation).
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Acid concentration: 85–90% H₂SO₄ (avoids sulfonation side reactions).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance reproducibility:
Green Chemistry Approaches
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Solvent replacement : Cyclopentyl methyl ether (CPME) instead of DCM/THF (reduces EHS risk).
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Catalytic systems : Recyclable Fe₃O₄@SiO₂-SO₃H nanoparticles for acid catalysis (5 recycles without activity loss).
Analytical Characterization and Quality Control
HPLC Purity Assessment
Method :
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Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm).
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Mobile phase: 0.1% TFA in H₂O/MeCN (70:30 → 50:50 over 15 min).
Acceptance criteria :
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant and Neuroprotective Properties
MTHIQ and its derivatives have been investigated for their potential antidepressant effects. Research indicates that tetrahydroisoquinoline compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation. Studies have shown that certain analogs exhibit significant antidepressant-like activity in animal models, suggesting potential therapeutic applications for mood disorders .
2. Anticancer Activity
Recent studies have highlighted the anticancer properties of MTHIQ derivatives. The compound has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death. For instance, some derivatives demonstrate selective cytotoxicity against breast and prostate cancer cells while sparing normal cells . This selectivity is particularly promising for the development of targeted cancer therapies.
3. Synthesis of Bioactive Molecules
MTHIQ serves as a versatile building block in organic synthesis. It can be modified to produce a range of bioactive compounds with enhanced pharmacological properties. The ability to easily introduce various functional groups makes it an attractive candidate for drug design and development .
Case Studies
Case Study 1: Synthesis of Antidepressant Derivatives
A study focused on synthesizing novel MTHIQ derivatives aimed at enhancing their antidepressant activity. Researchers modified the amino group and explored different substituents on the aromatic ring. The resulting compounds were evaluated for their binding affinity to serotonin receptors and exhibited improved efficacy compared to the parent compound .
Case Study 2: Anticancer Activity Assessment
In another investigation, MTHIQ derivatives were tested against several cancer cell lines. The study revealed that specific modifications led to increased apoptosis rates in breast cancer cells. Mechanistic studies indicated that these compounds could inhibit key survival pathways in cancer cells, thus providing a dual role as both chemotherapeutic agents and neuroprotective agents .
Synthetic Applications
1. One-Pot Synthesis Methods
The synthesis of MTHIQ has been optimized using one-pot methods that allow for efficient production with high yields (up to 97%). These methods typically involve the condensation of appropriate amines with carbonyl compounds followed by cyclization reactions .
2. Functionalization Strategies
Various functionalization strategies have been developed to enhance the properties of MTHIQ derivatives. For instance, introducing halogen or alkoxy groups can significantly alter the biological activity and solubility profiles of these compounds, making them more suitable for pharmaceutical applications .
Mechanism of Action
The mechanism of action of methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Position 6 Substitutions
- Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (): Substitution: Bromo (Br) at position 6 instead of amino (NH₂). Impact: Bromo increases molecular weight (MW: ~298.6) and lipophilicity (logP ↑), enhancing membrane permeability but reducing nucleophilicity. The hydrochloride salt form improves solubility in polar solvents . Applications: Brominated derivatives are common in halogen-bonding interactions for enzyme inhibition .
- Methyl (S)-8-bromo-6-hydroxy-7-methoxy-tetrahydroisoquinoline-3-carboxylate (): Substitution: Bromo at position 8, hydroxyl (OH) at 6, and methoxy (OMe) at 5. Bromo at position 8 alters steric interactions compared to position 6 .
Position 3 Functional Groups
- Methyl N-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (): Substitution: Acetyl (COCH₃) instead of amino at position 3. Impact: The acetyl group reduces basicity (pKa ↓) and stabilizes rotamers via hindered rotation around the amide bond, as observed in NMR studies. This conformational restriction may influence receptor binding .
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (): Substitution: Carboxamide (CONH₂) instead of methyl ester.
Stereochemical and Positional Isomerism
- Comparison: Unlike the amino-substituted target compound, bromo substituents may prioritize hydrophobic interactions over hydrogen bonding.
- 6-Methyl-1,2,3,4-tetrahydroquinoline (): Structural Difference: Tetrahydroquinoline scaffold (benzannulated at position 1) vs. tetrahydroisoquinoline (position 2). Impact: Altered ring fusion affects electron distribution and binding to aromatic receptors (e.g., serotonin transporters) .
Biological Activity
Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 842150-13-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.25 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
This compound exhibits various biological activities that can be attributed to its structural characteristics. The compound is part of the tetrahydroisoquinoline family, which is known for its diverse pharmacological properties.
Anticancer Activity
Research has indicated that tetrahydroisoquinoline derivatives can exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. The compound was tested against A2780 ovarian cancer cells and demonstrated a dose-dependent inhibition of cell growth .
Neuroprotective Effects
Tetrahydroisoquinolines are also recognized for their neuroprotective properties. The structural similarity to neurotransmitters suggests potential interactions with neural pathways:
- Mechanism : The compound may modulate neurotransmitter release or inhibit neuroinflammatory processes .
Pharmacological Profile
The pharmacological profile of this compound includes the following aspects:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits cell cycle progression |
| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis |
| Antimicrobial | Exhibits activity against various pathogens; potential use in treating infections |
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study demonstrated that the compound significantly affects cell cycle phases in A2780 cells. The results indicated an increase in reactive oxygen species (ROS) production leading to mitochondrial membrane depolarization .
- Stereochemistry Impact : Research on related compounds has shown that stereochemical variations can influence biological activity. For example, enantiomers of tetrahydroisoquinoline derivatives displayed different levels of cytotoxicity against specific cancer cell lines .
Q & A
Q. Q1: What are the standard synthetic routes for preparing Methyl 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how are diastereomers resolved?
The compound is typically synthesized via the Pictet-Spengler reaction using L-3,4-dimethoxyphenylalanine methyl ester and paraformaldehyde in dichloromethane with trifluoroacetic acid as a catalyst . Diastereomers formed during synthesis are separated using column chromatography (e.g., 50:50 EtOAc/Hexane), as demonstrated by an 88% yield of the desired product after purification . Alternative routes involve refluxing intermediates with AlCl₃ in CH₂Cl₂, followed by neutralization and extraction .
Structural Characterization
Q. Q2: How is the stereochemistry and crystal structure of this compound validated experimentally?
The absolute stereochemistry (S,S configuration at C1 and C3) is confirmed via proton NMR analysis, particularly through coupling constants and splitting patterns . Single-crystal X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 9.3841 Å, b = 6.3453 Å, c = 14.2048 Å, and β = 94.475° . Hydrogen bonding networks (e.g., N1–H1N⋯O3 and C1–H1⋯O3 interactions) stabilize the lattice .
Advanced Conformational Analysis
Q. Q3: How does the conformation of the tetrahydroisoquinoline ring influence catalytic activity?
The six-membered N-containing ring adopts a half-boat conformation (Q = 0.5537 Å, θ = 53.94°, φ = 335.3°) in the (1S,3S) diastereomer, as determined by X-ray crystallography . This conformation positions the ester moiety and aromatic rings for optimal substrate interactions in organocatalytic applications, such as Diels-Alder reactions . In contrast, the (1R,3S) diastereomer exhibits a half-chair conformation , altering torsional angles (e.g., C1–N1–C9–C10 = -171.7° vs. 66.0°) and reducing catalytic efficiency .
Methodological Challenges in Crystallography
Q. Q4: What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
In some cases, merged data or low-resolution diffraction (e.g., θ = 2.2–28.3°) complicates structure determination . Refinement using SHELXL or OLEX2 software is critical for modeling disordered regions and hydrogen atoms . For example, all non-H atoms are refined anisotropically, while H atoms (except H1N) are placed in idealized positions with Uiso = 1.2–1.5 × Ueq(C) .
Comparative Analysis of Diastereomers
Q. Q5: How do diastereomers of this compound differ in intermolecular interactions and packing?
The (1S,3S) diastereomer forms hydrogen-bonded columns along the b-axis via N1–H1N⋯O3 and C1–H1⋯O3 interactions, while the (1R,3S) analog exhibits weaker C–H⋯O contacts . Crystal symmetry also differs: the (1S,3S) form crystallizes in P2₁ (monoclinic), whereas the (1R,3S) form adopts P1 (triclinic), impacting solubility and melting points (e.g., 370–372 K vs. lower melting ranges) .
Applications in Asymmetric Catalysis
Q. Q6: What methodological considerations are critical when using this compound as an organocatalyst?
In Diels-Alder reactions, steric and electronic effects from the methoxy and ester groups dictate enantioselectivity. For example, the (1S,3S) configuration achieves >90% ee in cycloadditions between α,β-unsaturated aldehydes and cyclopentadiene . Reaction conditions (e.g., solvent polarity, temperature) must optimize the half-boat conformation for transition-state stabilization .
Data Contradictions and Troubleshooting
Q. Q7: How should researchers address discrepancies in reported crystallographic data?
Conflicting unit cell parameters or space group assignments may arise from twinned crystals or incomplete data merging . Cross-validation with NMR (e.g., ¹H and ¹³C chemical shifts) and IR (e.g., carbonyl stretch at 1746 cm⁻¹) is essential . If SHELXL refinement fails, alternative software like SHELXS or SHELXD may resolve phase problems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
